molecular formula C12H20N2O B1451828 N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine CAS No. 934570-57-7

N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine

Cat. No. B1451828
M. Wt: 208.3 g/mol
InChI Key: LISJAFHYRUEIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is a laboratory chemical . It has a molecular formula of C12H20N2O and a molecular weight of 208.31 g/mol .


Molecular Structure Analysis

The molecular structure of “N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is represented by the formula C12H20N2O . The InChI Key is LISJAFHYRUEIGV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” has a predicted boiling point of 277.0±15.0 °C and a predicted density of 1.016±0.06 g/cm3 .

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Pharmaceutical Industry
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Cycloaddition Reaction of N-methyl-C-(2-furyl) Nitrone with Maleimide Derivatives

  • Scientific Field : Theoretical Chemistry
  • Application Summary : The [3 + 2] cycloaddition reaction of N-methyl-C-(2-furyl) nitrone with maleimide derivatives has been studied .
  • Methods of Application : The study was conducted in gas phase, ethanol, and acetonitrile within the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level .
  • Results or Outcomes : The predicted exo-selectivity agrees well with the experimental findings . The activation enthalpies are between 5.58 and 7.68 kcal/mol in gas phase and between 6.61 and 11.10 kcal/mol in ethanol and acetonitrile .

Safety And Hazards

“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJAFHYRUEIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654824
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine

CAS RN

934570-57-7
Record name 1-(2-Furanylmethyl)-N-methyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Reactant of Route 2
Reactant of Route 2
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Reactant of Route 3
Reactant of Route 3
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Reactant of Route 4
Reactant of Route 4
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Reactant of Route 5
Reactant of Route 5
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Reactant of Route 6
Reactant of Route 6
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.